molecular formula C23H29FN2O5S2 B2659925 8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898453-05-9

8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2659925
CAS RN: 898453-05-9
M. Wt: 496.61
InChI Key: AMQOGKKPLBHTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C23H29FN2O5S2 and its molecular weight is 496.61. The purity is usually 95%.
BenchChem offers high-quality 8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A notable application of related compounds to the one you're interested in is in the field of pharmacology, specifically as anticonvulsant agents. Researchers have synthesized and evaluated the structure–activity relationship of novel derivatives, finding significant protective effects against seizures in comparison with standard drugs like phenytoin. This research provides a foundation for understanding the potential therapeutic applications of such compounds in treating seizure disorders (Madaiah et al., 2012).

Fuel Cell Applications

In the realm of materials science, related sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups have been synthesized for fuel cell applications. These compounds exhibit promising properties like high proton conductivity and mechanical strength, making them viable alternatives to traditional fuel cell membrane materials (Bae et al., 2009).

Supramolecular Chemistry

The study of spiro[4.5]decanes extends into supramolecular chemistry, where their relative configurations are determined through NMR techniques. This research is crucial for the development of molecular assemblies and understanding the stereochemical aspects of spiro compounds, which can impact their reactivity and interaction with biological systems (Guerrero-Alvarez et al., 2004).

Organic Synthesis

The synthesis of arenesulfonyl fluorides via copper-catalyzed fluorosulfonylation of arenediazonium salts represents another significant application. This method facilitates the production of arenesulfonyl fluorides, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals (Liu et al., 2020).

properties

IUPAC Name

8-(4-fluoro-3-methylphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN2O5S2/c1-16-13-18(3)22(19(4)14-16)33(29,30)26-11-12-31-23(26)7-9-25(10-8-23)32(27,28)20-5-6-21(24)17(2)15-20/h5-6,13-15H,7-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQOGKKPLBHTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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